molecular formula C3H10ClNO3S B1354028 D-Cysteine hydrochloride monohydrate CAS No. 207121-46-8

D-Cysteine hydrochloride monohydrate

Cat. No. B1354028
M. Wt: 175.64 g/mol
InChI Key: QIJRTFXNRTXDIP-YBBRRFGFSA-N
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Description

D-Cysteine hydrochloride monohydrate is a chemical compound with the linear formula HSCH2CH (NH2)COOH · HCl · H2O . It is the enantiomer of L-Cysteine and is not typically found in natural systems . It is typically used as a reagent for more complicated biological molecules like N-acetyl derivatives for inhibiting cell apoptosis .


Molecular Structure Analysis

The molecular structure of D-Cysteine hydrochloride monohydrate is represented by the linear formula HSCH2CH (NH2)COOH · HCl · H2O . The molecular weight of this compound is 175.63 .


Chemical Reactions Analysis

While specific chemical reactions involving D-Cysteine hydrochloride monohydrate are not detailed in the search results, it is known that cysteine, in general, undergoes a variety of reactions due to its multifunctional nature .


Physical And Chemical Properties Analysis

D-Cysteine hydrochloride monohydrate has a molecular weight of 175.64 g/mol . It has 5 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . The exact mass of D-Cysteine hydrochloride monohydrate is 175.0069920 g/mol .

Scientific Research Applications

Role in Human Health

D-Cysteine, as a derivative of the amino acid L-Cysteine, has been explored for its potential benefits in improving human health. Studies have identified its usage in nutritional supplements and drugs aimed at enhancing health outcomes or treating specific diseases. The increasing interest in L-Cysteine and its derivatives, including D-Cysteine, correlates with the growth of nutraceutical industries and personalized medicine approaches. Despite the potential benefits, there is a noted lack of clinical trials providing concrete evidence, leading to ongoing debates about the efficacy of L-Cysteine supplements (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).

Antioxidant Status and Disease Outcome

Dietary cysteine and its derivatives have been studied for their role in enhancing antioxidant status and potentially improving outcomes in various diseases. Cysteine is recognized as a conditionally essential sulfur amino acid, crucial in metabolic pathways and combating chronic inflammation through its antioxidant properties. Research suggests that cysteine-enriched diets can lead to decreased cysteine catabolism and enhanced glutathione synthesis in critically ill patients, indicating its therapeutic potential (McPherson & Hardy, 2011).

Organic Synthesis and Chemical Behavior

The chemical behavior of cysteine, including D-Cysteine, in organic synthesis has been a topic of research, with a focus on its reactivity and applications in various organic reactions. Cysteine's role in addition, condensation, substitution, and other reactions has been explored, demonstrating its versatility in organic chemistry and potential for creating fluorescent probes and other chemical entities (Darroudi & Mohammadi Ziarani, 2021).

Clinical Role and Biochemistry

Cystatin C, a cysteine proteinase inhibitor, plays a significant role in human health, particularly in kidney function. Its diagnostic value as a marker of kidney dysfunction has been extensively investigated, showing potential superior accuracy over traditional serum creatinine measurements in identifying impaired kidney function. However, conflicting results and the need for more definitive clinical applications limit its widespread use (Mussap & Plebani, 2004).

Enzyme Mechanisms and Catalytic Cycles

Research into non-heme iron-containing enzymes, such as cysteine dioxygenase, has provided theoretical insights into the catalytic cycles and chemical properties of short-lived intermediates. These studies highlight the role of cysteine in enzyme mechanisms, offering potential pathways for therapeutic interventions in diseases associated with enzyme dysfunction (Visser, 2009).

Safety And Hazards

D-Cysteine hydrochloride monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for D-Cysteine hydrochloride monohydrate are not detailed in the search results, it is known that D-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) . This suggests potential applications in microbial platforms for the production of high-value compounds from CO2 and inexpensive energy sources .

properties

IUPAC Name

(2S)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRTFXNRTXDIP-YBBRRFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cysteine hydrochloride monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
KR Krijgsheld, EJ Glazenburg, E Scholtens… - … et Biophysica Acta (BBA …, 1981 - Elsevier
Oral administration of L-cysteine to rats (8 mmol/kg body wt.) caused a rapid increase of the concentration of cystine in serum, from less than 5 μM in controls to about 200 μM. …
Number of citations: 84 www.sciencedirect.com
M Masteri-Farahani, K Khademabbasi… - Journal of …, 2018 - jns.kashanu.ac.ir
… L- and D-cysteine hydrochloride monohydrate, morphine sulfate, and methamphetamine hydrochloride were purchased from Sigma-Aldrich. Double distilled water was used throughout …
Number of citations: 5 jns.kashanu.ac.ir
T Ohta, Y Morikawa, M Sato, A Konno, H Hirai… - Experimental …, 2021 - Elsevier
… D-cysteine hydrochloride monohydrate (Catalog No. 10311−04) was obtained from Nacalai Tesque (Kyoto, Japan). Neuron Culture Medium (Catalog No. …
Number of citations: 5 www.sciencedirect.com
E Ueda, T Ohta, A Konno, H Hirai, Y Kurauchi… - Cells, 2022 - mdpi.com
… D-cysteine hydrochloride monohydrate (#10311−04) and penicillin–streptomycin mixed solution (#26523-84) were obtained from Nacalai Tesque (Kyoto, Japan). Na 2 S (#SB01) was …
Number of citations: 6 www.mdpi.com
PM Getsy, AP Young, A Grossfield, JM Seckler… - Respiratory physiology …, 2022 - Elsevier
… D-cysteine hydrochloride monohydrate and D-cystine dihydrochloride dihydrate were obtained from Sigma-Aldrich (St. Louis, MO, USA). D-cysteine ethyl ester was from ChemImpex (…
Number of citations: 7 www.sciencedirect.com
Y Takemoto - Amino Acids, 2013 - Springer
… Amino acid solution, d-cysteine hydrochloride monohydrate and l-cysteine (nacalai tesque, Kyoto, Japan) were freshly prepared just before each experiment by dissolving in artificial …
Number of citations: 11 link.springer.com
T Liu, Y Su, H Song, Y Lv - Analyst, 2013 - pubs.rsc.org
… D-Cysteine solution was obtained by adding NaHCO 3 of 1.2 equivalent in D-cysteine hydrochloride monohydrate solution. For the chiral assay study, 35 μg mL −1 L-GSH–AgNCs (950 …
Number of citations: 44 pubs.rsc.org
L Song, S Wang, NA Kotov, Y Xia - Analytical chemistry, 2012 - ACS Publications
… d-Cysteine hydrochloride monohydrate (99%), l-cysteine hydrochloride monohydrate (99%), 3-mercaptopropionic acid (MPA, 99%), cysteamine, and Te powder (−60 mesh, 99.999%) …
Number of citations: 67 pubs.acs.org
Y Toya, M Takagi, T Kondo, H Nakata… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… D-Cysteine hydrochloride monohydrate and porcine liver esterase (E 3128) were purchased from Sigma Chemical Co. Other chemicals were of reagent grade. High-performance liquid …
Number of citations: 32 www.journal.csj.jp
Y Tao, G Aldea-Nunzi, SR Bobbara… - Photonics North …, 2013 - spiedigitallibrary.org
… Silver with 99.99 % purity from Goodfellow, L-Cysteine hydrochloride monohydrate from JT Baker Chemical Co., and DCysteine hydrochloride monohydrate from Alfa Aesar were used …
Number of citations: 1 www.spiedigitallibrary.org

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